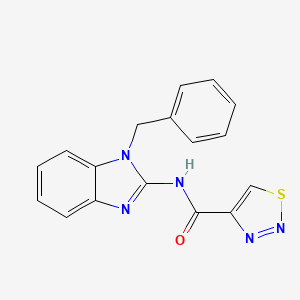

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Description

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring and a carboxamide group

Properties

IUPAC Name |

N-(1-benzylbenzimidazol-2-yl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-16(14-11-24-21-20-14)19-17-18-13-8-4-5-9-15(13)22(17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAGXGZRLPLNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CSN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl chloride under acidic conditions.

Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized benzimidazole derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to benzimidazole derivatives. For instance, benzimidazole derivatives have shown significant activity against hepatitis C virus (HCV), with some compounds achieving low effective concentrations (EC50 values) as low as 0.007 nM for Genotype 1b . While specific data on N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is limited, its structural similarities suggest potential antiviral applications.

Antifungal Properties

The compound has also been investigated for antifungal activity. A study indicated that certain benzimidazole derivatives exhibited notable antifungal effects against various strains of fungi. The incorporation of thiadiazole moieties is believed to enhance the antifungal efficacy due to their ability to disrupt fungal cell wall synthesis .

Anti-inflammatory Effects

Research has demonstrated that benzimidazole derivatives possess anti-inflammatory properties. For example, compounds synthesized from benzimidazole frameworks have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound may similarly exhibit anti-inflammatory effects .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to the active site of the target, altering its conformation, and subsequently affecting its function.

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide

- N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide

- [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone

Uniqueness

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural features of this compound suggest it may exhibit a range of biological effects, making it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula and structure of this compound contribute to its biological activity. The compound consists of a benzimidazole core linked to a thiadiazole moiety and a carboxamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{14}N_{4}O_{1}S |

| Molecular Weight | 302.36 g/mol |

| CAS Number | [Not specified] |

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The presence of the thiadiazole ring is crucial for enhancing cytotoxic activity against cancer cells.

Case Study:

A study explored the activity of thiadiazole derivatives against A431 and Jurkat cell lines. The IC50 values for the most active compounds were noted to be less than that of doxorubicin, a standard chemotherapy drug. This suggests that this compound may have comparable or superior efficacy in certain contexts.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies indicate that this compound may also exhibit significant antibacterial and antifungal activities.

Research Findings:

A comprehensive review highlighted that similar compounds have been effective against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Benzimidazole Core | Essential for bioactivity |

| Thiadiazole Ring | Enhances anticancer properties |

| Carboxamide Group | Increases solubility and bioavailability |

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition: Binding to active sites on target enzymes.

- Cell Cycle Disruption: Inducing apoptosis in cancer cells.

Q & A

Q. Optimization Strategies :

- Reagent Selection : Use of potassium permanganate for oxidation or sodium borohydride for reduction in intermediate steps .

- Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) with Cu(I)-catalyzed click chemistry for triazole ring formation .

- Yield Improvement : Reaction time (12–24 hours) and temperature (60–80°C) adjustments to balance purity and efficiency .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | H2SO4, 120°C, 6h | 65–70 | |

| 2 | HATU, DIPEA, DMF | 80–85 | |

| 3 | K2CO3, DMF, 70°C | 75–80 |

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Focus

Spectroscopic Characterization :

Q. Crystallographic Analysis :

Q. Key Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| R-factor (final) | < 0.05 | |

| Bond Length (C=O) | 1.22 Å |

How to design experiments to assess its kinase inhibitory activity and address conflicting bioassay data?

Advanced Research Focus

Experimental Design :

- Kinase Assays : Use recombinant CDK1/Cdc2 or CDK2 enzymes in ATP-competitive inhibition assays with [γ-32P]ATP. Measure IC50 values via radioactivity quantification .

- Cellular Assays : Evaluate antiproliferative effects on cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Compare S-phase arrest (flow cytometry) to validate target engagement .

Q. Addressing Data Contradictions :

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assay reproducibility across replicates.

- Off-Target Profiling : Screen against unrelated kinases (e.g., MAPK) to confirm selectivity .

- Structural Validation : Co-crystallize the compound with CDK2 to resolve binding mode discrepancies .

Q. Example Bioactivity Data :

| Cell Line | IC50 (µM) | Mechanism (S-phase Arrest) | Reference |

|---|---|---|---|

| MCF-7 | 0.8 ± 0.1 | 35% reduction | |

| HCT-116 | 1.2 ± 0.3 | 28% reduction |

What computational approaches are used to study its interaction with biological targets?

Advanced Research Focus

Molecular Docking :

Q. MD Simulations :

Q. Pharmacophore Modeling :

- Features : Include hydrogen bond acceptors (thiadiazole S) and aromatic regions (benzimidazole) for virtual screening .

How to perform SAR studies to optimize its bioactivity?

Advanced Research Focus

SAR Strategy :

- Core Modifications : Replace benzyl with cyclopropyl to enhance metabolic stability .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the thiadiazole ring to improve kinase affinity .

Q. Key Findings :

Q. Optimized Analog Data :

| Modification | CDK2 IC50 (nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| -CF3 at thiadiazole | 120 | 15 | |

| Cyclopropylbenzyl | 95 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.